![molecular formula C19H22N6O2 B5546965 3-咪唑并[1,2-a]吡啶-2-基-N-{[6-(4-吗啉基)-4-嘧啶基]甲基}丙酰胺](/img/structure/B5546965.png)

3-咪唑并[1,2-a]吡啶-2-基-N-{[6-(4-吗啉基)-4-嘧啶基]甲基}丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves several methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which produce methylimidazo[1,2-a]pyridines and imidazo[1,2-a]pyridine-3-carbaldehydes in good yields under aqueous and acetonitrile solvent conditions, respectively (Mohan, Rao, & Adimurthy, 2013). Another approach utilizes ethyl α-benzotriazolyl-α-morpholinoacetate for the synthesis of 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives, indicating the versatility of starting materials and catalysts in synthesizing such compounds (Yang et al., 2015).

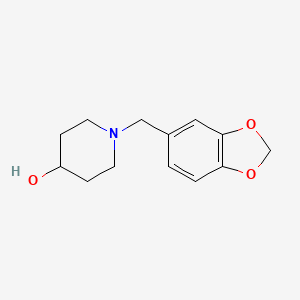

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been established through various characterization techniques, including single crystal X-ray diffraction studies. These studies have confirmed the molecular frameworks of synthesized compounds, revealing the influence of substitutions on the imidazo[1,2-a]pyridine core (Fulwa & Manivannan, 2012).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including regiospecific syntheses that yield substituted derivatives. These reactions highlight the chemical versatility and reactivity of the imidazo[1,2-a]pyridine scaffold, allowing for functionalization and modifications tailored to specific applications (Katritzky, Xu, & Tu, 2003).

科学研究应用

合成技术

研究重点关注咪唑并[1,2-a]吡啶的创新合成方法,强调高效且环保的方法的重要性。例如,已探索水介导的氢氨化和银催化的氨氧代化以合成甲基咪唑并[1,2-a]吡啶,而无需故意添加催化剂,这证明了合成方法的适应性,可在不同条件下生成咪唑并[1,2-a]吡啶衍生物 (Darapaneni Chandra Mohan 等,2013)。

治疗应用

咪唑并[1,2-a]吡啶支架因其在药物化学中的广泛应用而被认为具有“药物偏见”,包括在抗癌、抗菌、抗病毒和其他治疗领域中的作用。这种支架的结构多功能性允许开发新的治疗剂,强调其在药物发现中的重要性 (A. Deep 等,2016)。

抗胆碱酯酶潜力

某些基于咪唑并[1,2-a]吡啶的化合物已显示出治疗心脏和循环衰竭的潜力,且其衍生物正被探索用于制药用途。研究评估了这些化合物的抗胆碱酯酶潜力,表明它们在既定应用之外的治疗背景中的相关性 (Huey Chong Kwong 等,2019)。

功能化和药用相关性

对咪唑并[1,2-a]吡啶功能化的研究旨在增强其在制药应用中的生物活性。在温和条件下使用容易获得的底物和催化剂开发合成这些化合物的新方法的努力突出了对其药用相关性的持续探索 (Chitrakar Ravi 等,2017)。

作用机制

未来方向

属性

IUPAC Name |

3-imidazo[1,2-a]pyridin-2-yl-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c26-19(5-4-15-13-25-6-2-1-3-17(25)23-15)20-12-16-11-18(22-14-21-16)24-7-9-27-10-8-24/h1-3,6,11,13-14H,4-5,7-10,12H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCROLWBMCGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)CNC(=O)CCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)